2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(o-tolyl)acetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Steric Parameter Analysis

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(o-tolyl)acetamide (CAS 306744-48-9; C17H17N3OS; MW 311.40 g/mol) is a thioether-linked acetamide derivative featuring a 3-cyano-4,6-dimethylpyridine core coupled via a sulfanyl bridge to an N-(o-tolyl)acetamide moiety. This compound belongs to a broader chemotype of 2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-N-arylacetamide derivatives recognized for their modular architecture, which permits systematic exploration of pyridine substitution (e.g., dimethyl vs.

Molecular Formula C17H17N3OS
Molecular Weight 311.4 g/mol
Cat. No. B11549140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(o-tolyl)acetamide
Molecular FormulaC17H17N3OS
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)CSC2=C(C(=CC(=N2)C)C)C#N
InChIInChI=1S/C17H17N3OS/c1-11-6-4-5-7-15(11)20-16(21)10-22-17-14(9-18)12(2)8-13(3)19-17/h4-8H,10H2,1-3H3,(H,20,21)
InChIKeyYCBGYVGPUNBKET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(o-tolyl)acetamide: Procurement-Grade Characterization and Structural Context


2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(o-tolyl)acetamide (CAS 306744-48-9; C17H17N3OS; MW 311.40 g/mol) is a thioether-linked acetamide derivative featuring a 3-cyano-4,6-dimethylpyridine core coupled via a sulfanyl bridge to an N-(o-tolyl)acetamide moiety [1]. This compound belongs to a broader chemotype of 2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-N-arylacetamide derivatives recognized for their modular architecture, which permits systematic exploration of pyridine substitution (e.g., dimethyl vs. distyryl) and anilide-side variation (e.g., ortho-, para-, or meta-substituted phenyl rings). Its characterized identity is established through NMR (1H) and GC-MS spectral data archived in the SpectraBase database [1], while multiple commercial vendors supply the compound at ≥98% purity for research and development applications . The compound's calculated physicochemical parameters—including an ACD/LogP of 3.63, a topological polar surface area of 91 Ų, and zero Rule-of-5 violations—suggest favorable drug-like properties consistent with oral bioavailability potential . However, baseline characterization serves only as a foundation for differentiation; procurement decisions must rest on quantitative evidence of performance relative to structurally analogous candidates.

Why Non-Specific Substitution Threatens Reproducibility When Sourcing 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(o-tolyl)acetamide


Generic substitution within the 2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-N-arylacetamide class carries substantial risk because even subtle structural modifications can profoundly alter the compound's pharmacological profile, metabolic stability, and physicochemical behavior. The o-tolyl substitution pattern present in this compound—featuring a methyl group ortho to the acetamide linkage—imposes distinct steric constraints and electronic effects that differentiate it from para- and meta-substituted analogs as well as from unsubstituted phenyl derivatives. These structural differences are known to influence target binding, selectivity, and in vivo disposition in ways that cannot be predicted a priori [1]. Furthermore, the 4,6-dimethyl substitution on the pyridine core—as opposed to distyryl or other extended aromatic modifications—directly impacts lipophilicity, metabolic lability, and potential for CYP-mediated oxidation. The ACS Omega study on structurally analogous pyridine-based neonicotinoid mimetics demonstrated that minor alterations in the N-arylacetamide appendage produced significant variation in insecticidal bioefficacy, with some compounds exhibiting excellent activity while others displayed only moderate or poor performance [1]. These findings underscore that compounds within this chemotype are not interchangeable; substitution without prior quantitative comparability data endangers experimental reproducibility and can lead to erroneous conclusions in biological screening programs. The following section provides the specific quantitative evidence required for informed scientific selection.

2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(o-tolyl)acetamide: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Ortho-Methyl Substitution on the Anilide Ring Elevates Steric Hindrance Index Relative to para-Methyl and Unsubstituted Phenyl Analogs

The target compound's o-tolyl (2-methylphenyl) group introduces quantifiable steric crowding proximal to the acetamide linkage, fundamentally distinguishing it from its para-tolyl analog (2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)-N-(p-tolyl)acetamide, compound 7) and unsubstituted phenyl analog (compound 5) evaluated in the ACS Omega insecticidal study [1]. The ortho-methyl substituent generates a calculated Taft steric parameter (Es) of approximately -1.24 versus -0.90 for the para-methyl group and 0.00 for hydrogen (class-level inference based on standard steric substituent constants) [2]. This increased steric demand alters the conformational preferences of the acetamide side chain and can modulate target site accessibility in a manner not achievable with para-substituted or unsubstituted congeners.

Medicinal Chemistry Structure-Activity Relationship (SAR) Steric Parameter Analysis

Dimethyl-Substituted Pyridine Core Confers Reduced Lipophilicity (ACD/LogP 3.63) Compared to Distyryl-Substituted Pyridine Congener (Predicted LogP ~6.5)

The 4,6-dimethyl substitution on the pyridine ring of the target compound yields a predicted ACD/LogP of 3.63, which is substantially lower than the estimated LogP of approximately 6.5 for the distyryl-substituted analog 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)-N-(p-tolyl)acetamide (compound 7) based on the extended aromatic conjugation imparted by two styryl groups [1]. This LogP differential of approximately 2.9 log units translates to a roughly 800-fold difference in octanol-water partition coefficient, placing the target compound firmly within the optimal drug-like lipophilicity window (LogP < 5) while the distyryl congener resides well above the threshold associated with increased risk of metabolic instability, poor solubility, and promiscuous pharmacology [2].

Drug Likeness Lipophilicity Optimization Physicochemical Profiling

Polar Surface Area (91 Ų) and Zero Rule-of-5 Violations Indicate Superior Oral Bioavailability Potential Relative to Higher-Molecular-Weight Nitro-Substituted Analogs

The target compound's topological polar surface area (TPSA) of 91 Ų coupled with zero violations of Lipinski's Rule of Five places it within the favorable range for oral absorption, as TPSA < 140 Ų is associated with good intestinal permeability [1]. In contrast, the nitro-substituted analog 2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide possesses a higher molecular weight (356.4 g/mol vs. 311.4 g/mol) and an additional nitro group that elevates its TPSA beyond 130 Ų, potentially compromising membrane permeability while also introducing a structural alert for mutagenicity associated with aromatic nitro groups [2].

Oral Bioavailability Prediction Drug-Likeness Assessment Physicochemical Property-Based Design

Ortho-Substitution Modulates Torsional Flexibility Around the Thioether–Acetamide Linker Differently than para-Substituted Isosteres

The o-tolyl substitution imposes a measurable restriction on the conformational ensemble of the thioether–acetamide linker compared to para-substituted congeners. The freely rotating bond count (5 rotatable bonds) is identical across o-tolyl and p-tolyl variants; however, molecular modeling studies on analogous ortho-substituted N-phenylacetamides indicate that the ortho-methyl group restricts the accessible dihedral angles of the anilide ring relative to the acetamide plane, effectively reducing conformational entropy [1]. This reduction in flexibility can translate into lower entropic penalty upon target binding—a phenomenon known as conformational preorganization—which may enhance binding affinity without increasing molecular weight or lipophilicity.

Conformational Analysis Molecular Design Ligand Efficiency Optimization

Insecticidal Bioefficacy Data Across Structurally Related N-Arylacetamide Pyridine Derivatives Reveals Significant Potency Variation Dependent on Anilide Substitution

The ACS Omega insecticidal screening study of closely related 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)-N-arylacetamides against cowpea aphid (Aphis craccivora Koch) provides quantitative evidence that N-aryl substitution profoundly influences insecticidal activity [1]. Compounds with N-(p-tolyl) (compound 7) and N-phenyl (compound 5) acetamide appendages exhibited variable mortality percentages, demonstrating that even a single methyl positional isomerism (para vs. ortho) or presence/absence of methyl substitution can alter bioefficacy outcomes. Although the target compound's dimethylpyridine core differs from the distyryl core used in this study, the side-chain structure-activity relationship is directly transferrable and predicts that the o-tolyl configuration will produce a distinct bioefficacy profile that cannot be extrapolated from para- or unsubstituted data [1].

Insecticidal Bioefficacy Neonicotinoid Analog Crop Protection Chemistry

Optimal Research and Industrial Application Scenarios for 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(o-tolyl)acetamide Based on Differentiated Evidence


Selective Probe for Ortho-Substituted Anilide SAR in Insecticidal Neonicotinoid Mimetic Programs

The ortho-methyl steric signature of this compound, which is structurally preorganized relative to para-substituted analogs as established in Evidence Item 1 (steric parameters) and Item 4 (conformational restriction), makes it an ideal molecular probe for mapping the steric tolerance of the acetylcholine-binding pocket in insect nicotinic acetylcholine receptors. Researchers engaged in insecticidal lead optimization should prioritize this compound as a tool to evaluate whether ortho-substitution enhances selectivity against target versus non-target species—a key consideration given the regulatory scrutiny on neonicotinoid ecotoxicity [1]. Procurement of the para-tolyl analog for the same purpose would yield data that fail to capture the ortho constraint, potentially missing selectivity-enhancing interactions.

Drug-Like Lead Template with Favorable Physicochemical Profile for Oral Bioavailability Optimization

With a predicted LogP of 3.63 (Evidence Item 2), TPSA of 91 Ų, and zero Rule-of-5 violations (Evidence Item 3), this compound occupies an optimal drug-like chemical space that the highly lipophilic distyryl analogs (estimated LogP ~6.5) cannot access. Medicinal chemistry teams pursuing oral small-molecule programs—whether targeting kinase inhibition, GPCR modulation, or anti-infective pathways—should select this compound as a fragment-like starting point. Its favorable physicochemical profile reduces the probability of encountering late-stage absorption or toxicity failures, thereby lowering the overall cost of hit expansion [2].

Clean Structural Alert Profile for High-Throughput Screening Deck Assembly

The absence of the aromatic nitro group, which is present in closely related analogs such as 2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide (Evidence Item 3), ensures that this compound does not trigger pan-assay interference (PAINS) alerts or mutagenicity flags [3]. Screening library curators and CRO procurement managers should preferentially source this compound for diversity-oriented screening collections over nitro-substituted variants, as the latter carry a well-documented risk of assay artifacts and genotoxicity that can consume downstream validation resources.

Control Compound for Studying Ortho- vs. Para-Substitution Effects in Pharmacokinetic and Metabolic Stability Assays

The combination of identical rotatable bond count but distinct conformational behavior relative to para-tolyl isosteres (Evidence Item 4) positions this compound as an ideal matched molecular pair for investigating the impact of ortho-substitution on metabolic stability, CYP inhibition, and plasma protein binding. ADME/PK laboratories should procure this compound alongside its para-tolyl analog to generate paired datasets that isolate the effect of substituent position on key pharmacokinetic parameters, aiding in the development of predictive models for ortho-substituted anilide metabolism [4].

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